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molecular formula C10H8O3 B8740548 4-Methyl-5-phenyl-1,3-dioxol-2-one CAS No. 40352-53-2

4-Methyl-5-phenyl-1,3-dioxol-2-one

Cat. No. B8740548
M. Wt: 176.17 g/mol
InChI Key: JODXHEZZVYDUPS-UHFFFAOYSA-N
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Patent
US08658639B2

Procedure details

To a solution of the compound of Reference Example 2 (8.5 g) in toluene (75 ml) was added triphosgene (6.4 g), and thereto was added dropwise dimethylaniline (15 g) under ice-cooling, and the mixture was stirred at room temperature for 3 hours. Then, the mixture was further stirred for 4 hours under reflux. After the reaction was completed, water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate solution was washed with 1N aqueous hydrochloric acid solution, dried over magnesium sulfate, filtered and concentrated. The obtained residue was purified by column chromatography (hexane:ethyl acetate=4:1) to give the desired product as white crystal (6.16 g).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=O.Cl[C:4](Cl)([O:6][C:7](=[O:13])[O:8][C:9](Cl)(Cl)Cl)Cl.CN(C)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.O.[C:25]1(C)C=CC=CC=1>>[CH3:25][C:4]1[O:6][C:7](=[O:13])[O:8][C:9]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
O=O
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
75 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
Then, the mixture was further stirred for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate solution was washed with 1N aqueous hydrochloric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography (hexane:ethyl acetate=4:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1OC(OC1C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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